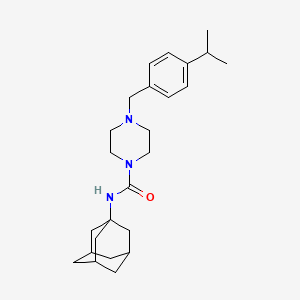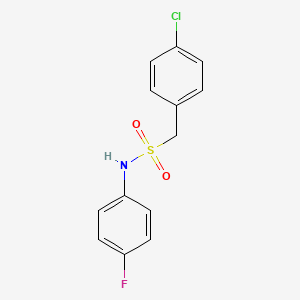![molecular formula C15H21NO2 B4759812 4-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4759812.png)
4-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Overview
Description
4-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was first synthesized in the 1990s as part of a drug discovery program aimed at identifying compounds with immunosuppressive properties. Since then, it has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of FTY720 is complex and not fully understood. It is known to act as a modulator of sphingosine-1-phosphate (S1P) receptors, which are involved in a wide range of biological processes, including immune cell trafficking, vascular development, and neuronal function. By modulating S1P receptors, FTY720 is thought to have anti-inflammatory, immunomodulatory, and neuroprotective effects.
Biochemical and physiological effects:
FTY720 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by reducing the number of circulating lymphocytes and inhibiting their migration to sites of inflammation. FTY720 has also been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it ideal for long-term experiments. However, FTY720 also has some limitations. It is a complex compound with a wide range of biological effects, making it difficult to isolate specific mechanisms of action. It also has potential side effects, such as bradycardia and macular edema, which need to be taken into account when designing experiments.
Future Directions
There are several future directions for research on FTY720. One area of interest is the development of more selective S1P receptor modulators that can target specific biological processes. Another area of interest is the use of FTY720 in combination with other drugs for the treatment of diseases such as cancer. Finally, there is interest in the development of FTY720 analogs with improved efficacy and reduced side effects.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications in a wide range of diseases, including multiple sclerosis, cancer, and Alzheimer's disease. In multiple sclerosis, FTY720 has been shown to reduce the number of relapses and slow the progression of the disease. In cancer, FTY720 has been found to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, FTY720 has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
4-ethyl-N-[1-(oxolan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-12-6-8-13(9-7-12)15(17)16-11(2)14-5-4-10-18-14/h6-9,11,14H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHCZZOEUKTJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B4759737.png)
![N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4759742.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4759749.png)
![N-allyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4759763.png)

![2-(3-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4759785.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4759792.png)

![2-({4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4759810.png)

![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide](/img/structure/B4759832.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4759842.png)
